molecular formula C13H11ClN2O4S B2637759 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886950-03-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2637759
CAS No.: 886950-03-4
M. Wt: 326.75
InChI Key: ITBOYOVHXAVSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring which is a heterocyclic compound, a common structure found in many pharmaceutical drugs . The molecule also contains a carboxamide group, which is often associated with bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in reactions with nucleophiles, while the benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been explored for their potential as anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, revealing significant anti-inflammatory and analgesic effects in some of the compounds synthesized (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Serotonin-3 (5-HT3) Receptor Antagonists

Research into the development of serotonin-3 (5-HT3) receptor antagonists has included the synthesis of compounds with structural similarities to this compound. Kuroita et al. (1996) and (2010) synthesized and evaluated various derivatives for their binding affinity to 5-HT3 receptors, identifying several compounds with potent antagonistic activity (Kuroita, Sakamori & Kawakita, 1996), (Kuroita, Sakamori & Kawakita, 2010).

Molluscicidal Properties

El-bayouki & Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines, structurally related to the chemical of interest, for their molluscicidal properties. This research aimed at controlling the intermediate host of schistosomiasis, highlighting potential applications in pest control and public health (El-bayouki & Basyouni, 1988).

Cystic Fibrosis Therapy

Yu et al. (2008) investigated compounds structurally related to this compound for their potential in treating cystic fibrosis. They focused on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, identifying several potent bithiazole correctors (Yu et al., 2008).

Antimicrobial Study

Patel & Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, which are structurally related to the compound , and evaluated their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Patel & Patel, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially if it’s new and its properties are not fully known .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-18-8-3-2-7(14)11-10(8)15-13(21-11)16-12(17)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBOYOVHXAVSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.